5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound with the molecular formula C14H13FN2O4 This compound is known for its unique structure, which includes a fluorophenyl group and a methoxyethyl group attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-fluorobenzaldehyde with 1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
- 5-(4-Fluorophenyl)valeric acid
Uniqueness
5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13FN2O4 |
---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H13FN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20) |
InChI Key |
CERPTWXPFFCBDN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC1=O |
Origin of Product |
United States |
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